molecular formula C8H8O4 B12419050 Vanillic-d3 Acid

Vanillic-d3 Acid

Cat. No.: B12419050
M. Wt: 171.16 g/mol
InChI Key: WKOLLVMJNQIZCI-FIBGUPNXSA-N
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Description

Vanillic acid-d3 is a deuterated form of vanillic acid, where three hydrogen atoms are replaced by deuteriumIt is an intermediate in the production of vanillin from ferulic acid and is known for its antioxidant, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vanillic acid-d3 can be synthesized through the oxidation of vanillin-d3 using various oxidizing agents. One common method involves the use of palladium on carbon (Pd/C), sodium borohydride (NaBH4), and potassium hydroxide (KOH) as the oxidizing agents, achieving a high yield of approximately 89% .

Industrial Production Methods

Industrial production of vanillic acid-d3 typically involves the bioconversion of ferulic acid to vanillic acid using microorganisms such as Aspergillus niger and Pycnoporus cinnabarinus. These microorganisms convert ferulic acid to vanillic acid with varying yields, with A. niger achieving an 88% molar yield .

Chemical Reactions Analysis

Types of Reactions

Vanillic acid-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Pd/C, NaBH4, KOH

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Vanillic acid-d3

    Reduction: Vanillin-d3

    Substitution: Various substituted derivatives of vanillic acid-d3

Scientific Research Applications

Vanillic acid-d3 has a wide range of scientific research applications, including:

Mechanism of Action

Vanillic acid-d3 exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress. It also exhibits anti-inflammatory effects by modulating the expression of inflammatory cytokines and enzymes . Additionally, vanillic acid-d3 has been shown to inhibit the activity of certain enzymes, such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism .

Comparison with Similar Compounds

Vanillic acid-d3 can be compared with other similar compounds, such as:

    Vanillin-d3: The deuterated form of vanillin, used as a flavoring agent and in the synthesis of vanillic acid-d3.

    Ferulic acid-d3: A precursor in the biosynthesis of vanillic acid-d3, known for its antioxidant properties.

    Syringic acid-d3: Another phenolic acid with similar antioxidant and anti-inflammatory properties.

Vanillic acid-d3 is unique due to its specific deuterium labeling, which makes it useful in various research applications, including metabolic studies and analytical chemistry.

Biological Activity

Vanillic-d3 acid, a deuterated form of vanillic acid, is a phenolic compound recognized for its diverse biological activities. This article explores the pharmacological properties of this compound, particularly its antioxidant, anti-inflammatory, and neuroprotective effects, supported by various research findings.

Vanillic acid is a derivative of vanillin, characterized by the presence of a hydroxyl group and a methoxy group on the aromatic ring. The deuterated version, this compound, incorporates deuterium atoms, which can be beneficial in tracing metabolic pathways in biological studies.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

  • Mechanisms : The antioxidant mechanisms include:
    • Free radical scavenging
    • Inhibition of lipid peroxidation
    • Reducing power against reactive oxygen species (ROS) .

Table 1: Antioxidant Activity of this compound

Study ReferenceMethodologyFindings
In vivo mouse modelReduced Aβ1-42-induced oxidative stress and neuronal apoptosis
LPS-induced neurotoxicity modelAttenuated oxidative markers and improved memory performance

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and mediators, thereby exerting protective effects against inflammation-related disorders.

  • Key Findings :
    • Vanillic acid treatment significantly reduced levels of pro-inflammatory markers in experimental models .
    • It inhibited the activation of NF-κB pathway, which is critical in regulating inflammatory responses .

Table 2: Anti-inflammatory Effects of this compound

Study ReferenceInflammatory ModelKey Outcomes
Aβ1-42-induced modelDecreased expression of p-NF-κB and pro-inflammatory cytokines
LPS-induced modelReduced levels of RAGE and gliosis in mouse brain

Neuroprotective Properties

The neuroprotective potential of this compound is particularly noteworthy in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Studies have demonstrated that it can ameliorate cognitive deficits and synaptic loss.

  • Mechanisms :
    • This compound enhances synaptic function by increasing the expression levels of pre- and post-synaptic markers.
    • It mitigates the neurotoxic effects induced by amyloid-beta (Aβ) peptides .

Table 3: Neuroprotective Effects

Study ReferenceModel TypeObservations
Aβ1-42 modelImproved cognitive function and reduced Aβ accumulation
LPS modelEnhanced synaptic integrity and memory performance

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Alzheimer's Disease Model : In a controlled study using Aβ1-42-treated mice, administration of this compound resulted in significant improvements in memory performance and reductions in neuroinflammation markers.
  • Neuroinflammation : In LPS-induced models, this compound effectively reduced neuroinflammatory responses, suggesting its potential as a treatment for conditions characterized by chronic inflammation.

Properties

Molecular Formula

C8H8O4

Molecular Weight

171.16 g/mol

IUPAC Name

4-hydroxy-3-(trideuteriomethoxy)benzoic acid

InChI

InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/i1D3

InChI Key

WKOLLVMJNQIZCI-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)O

Origin of Product

United States

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